1-Pentyl-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a pentyl group and a thiol group. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Pentyl-1H-tetrazole-5-thiol typically involves the reaction of pentylamine with thiocyanate and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Analyse Chemischer Reaktionen
1-Pentyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Wissenschaftliche Forschungsanwendungen
1-Pentyl-1H-tetrazole-5-thiol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Pentyl-1H-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective corrosion inhibitor. In biological systems, the tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-Pentyl-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but with a phenyl group instead of a pentyl group.
1-Methyl-1H-tetrazole-5-thiol: Contains a methyl group and is used in similar applications but may have different reactivity and potency.
1-Benzyl-1H-tetrazole-5-thiol: Features a benzyl group and is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H12N4S |
---|---|
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
1-pentyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C6H12N4S/c1-2-3-4-5-10-6(11)7-8-9-10/h2-5H2,1H3,(H,7,9,11) |
InChI-Schlüssel |
VSWDBRHHLLNOFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=S)N=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.